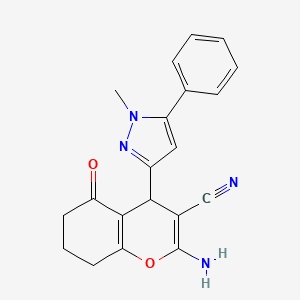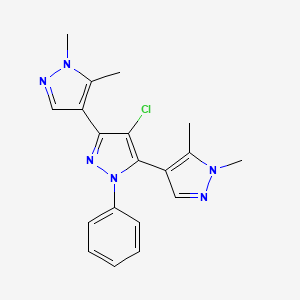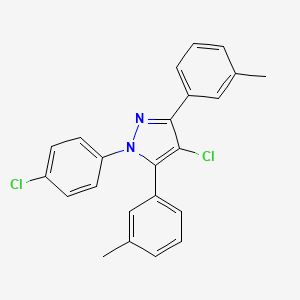
2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” is a complex organic compound that features a combination of chromen, pyrazole, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Construction of the chromen ring: This involves a cyclization reaction of a suitable precursor, such as a hydroxyacetophenone derivative, under basic conditions.
Coupling of the pyrazole and chromen rings: This step may involve a condensation reaction using a suitable coupling agent.
Introduction of the cyanide group: This can be done via nucleophilic substitution using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Purification techniques: Crystallization, distillation, or chromatography.
Safety measures: Handling of hazardous reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.
Reduction: Reduction reactions can occur at the carbonyl group in the chromen ring.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxidized derivatives of the amino or pyrazole groups.
Reduction products: Reduced chromen derivatives.
Substitution products: Compounds with substituted cyanide groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” exerts its effects depends on its application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.
Catalysis: It may act as a ligand, facilitating the formation of a catalytic complex.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-4H-chromen-3-YL cyanide: Lacks the tetrahydro group.
2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride: Contains a chloride group instead of cyanide.
Uniqueness
Structural Complexity: The combination of chromen, pyrazole, and cyanide groups.
Unique properties that may lead to novel applications in various fields.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-amino-4-(1-methyl-5-phenylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N4O2/c1-24-15(12-6-3-2-4-7-12)10-14(23-24)18-13(11-21)20(22)26-17-9-5-8-16(25)19(17)18/h2-4,6-7,10,18H,5,8-9,22H2,1H3 |
InChI Key |
FNZZGQXDMIXDMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926359.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10926361.png)
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10926362.png)
![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10926366.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea](/img/structure/B10926371.png)

![1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926378.png)
![1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B10926381.png)
![N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926392.png)
![N-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10926402.png)
![3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926408.png)

![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10926423.png)
![N-{(1Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10926429.png)
